3-Cyclopent-1-enyl-6,7-dimethoxy-quinoline
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Overview
Description
3-Cyclopent-1-enyl-6,7-dimethoxy-quinoline is a heterocyclic compound that features a quinoline core substituted with a cyclopent-1-enyl group at the 3-position and methoxy groups at the 6 and 7 positions. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopent-1-enyl-6,7-dimethoxy-quinoline can be achieved through several synthetic routes. One common method involves the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with appropriate cyclopentene derivatives. The reaction typically requires the use of a strong acid catalyst and elevated temperatures to facilitate the formation of the quinoline ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopent-1-enyl-6,7-dimethoxy-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized quinoline derivatives, reduced quinoline derivatives, and various substituted quinoline compounds depending on the reagents and conditions used .
Scientific Research Applications
3-Cyclopent-1-enyl-6,7-dimethoxy-quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-Cyclopent-1-enyl-6,7-dimethoxy-quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, resulting in its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the substitution pattern and functional groups.
Quinolone Chalcones: These compounds feature a quinoline core with chalcone moieties and exhibit similar biological activities.
Uniqueness
3-Cyclopent-1-enyl-6,7-dimethoxy-quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17NO2 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
3-(cyclopenten-1-yl)-6,7-dimethoxyquinoline |
InChI |
InChI=1S/C16H17NO2/c1-18-15-8-12-7-13(11-5-3-4-6-11)10-17-14(12)9-16(15)19-2/h5,7-10H,3-4,6H2,1-2H3 |
InChI Key |
DVMMSUYWABLYCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1OC)C3=CCCC3 |
Origin of Product |
United States |
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